2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine 2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1480427-47-1
VCID: VC7141087
InChI: InChI=1S/C13H14ClN3/c1-8-5-6-9(7-11(8)14)17-13(15)10-3-2-4-12(10)16-17/h5-7H,2-4,15H2,1H3
SMILES: CC1=C(C=C(C=C1)N2C(=C3CCCC3=N2)N)Cl
Molecular Formula: C13H14ClN3
Molecular Weight: 247.73

2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

CAS No.: 1480427-47-1

Cat. No.: VC7141087

Molecular Formula: C13H14ClN3

Molecular Weight: 247.73

* For research use only. Not for human or veterinary use.

2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine - 1480427-47-1

Specification

CAS No. 1480427-47-1
Molecular Formula C13H14ClN3
Molecular Weight 247.73
IUPAC Name 2-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Standard InChI InChI=1S/C13H14ClN3/c1-8-5-6-9(7-11(8)14)17-13(15)10-3-2-4-12(10)16-17/h5-7H,2-4,15H2,1H3
Standard InChI Key BUQZIUDHZYZGMP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=C3CCCC3=N2)N)Cl

Introduction

Structural Overview

The compound "2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine" consists of:

  • A cyclopenta[c]pyrazole core: A bicyclic system containing a fused cyclopentane and pyrazole ring.

  • Substituents:

    • A 3-chloro-4-methylphenyl group attached to the pyrazole ring.

    • An amine (-NH2_2) group at the third position of the pyrazole ring.

This structural arrangement suggests potential biological activity due to the presence of the pyrazole moiety, which is known for its pharmacological relevance.

General Synthetic Pathway

The synthesis of "2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine" typically involves:

  • Formation of the Cyclopenta[c]pyrazole Core:

    • Cyclization reactions between a hydrazine derivative and a suitable diketone precursor.

    • Common solvents include ethanol or acetonitrile under reflux conditions.

  • Substitution at the Phenyl Ring:

    • Introduction of the 3-chloro-4-methylphenyl group via electrophilic aromatic substitution or coupling reactions.

  • Amine Functionalization:

    • Conversion of intermediates to the amine derivative using reagents like ammonia or amines under controlled conditions.

Example Reaction Scheme

A plausible reaction sequence could involve:

  • Reacting cyclopentanone with hydrazine hydrate to form an intermediate hydrazone.

  • Cyclization with a chlorinated phenyl ketone to yield the desired product.

Spectroscopic Characterization

The compound can be characterized using standard spectroscopic techniques:

TechniqueKey Features Observed
NMR (¹H/¹³C)Signals for aromatic protons (7–8 ppm), methyl group (~2 ppm), and NH2_2 (~5 ppm).
IR SpectroscopyCharacteristic NH stretching (~3300 cm1^{-1}), C-Cl (~700 cm1^{-1}).
Mass SpectrometryMolecular ion peak at m/z ~221 (M+1).

Medicinal Chemistry

The pyrazole scaffold is widely recognized for its pharmacological properties:

  • Anti-inflammatory activity: Pyrazoles are known inhibitors of cyclooxygenase enzymes (COX).

  • Anticancer potential: The chloro-substituted phenyl group may enhance cytotoxicity against cancer cells.

Material Science

Due to its heterocyclic nature, this compound could serve as:

  • A precursor for advanced organic materials.

  • A ligand in coordination chemistry for metal complexes.

Research Directions

Future studies could focus on:

  • Biological Activity Screening: Testing for anti-inflammatory, antimicrobial, or anticancer activities.

  • Structure-Activity Relationship (SAR): Modifying substituents to optimize potency and selectivity.

  • Material Applications: Exploring its use in organic semiconductors or as a dye intermediate.

This comprehensive review highlights the significance of "2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine" as a versatile compound with promising applications in various scientific fields. Further experimental studies are essential to unlock its full potential.

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